molecular formula C4H7O6PS-2 B1265062 S-methyl 3-O-phosphonato-1-thio-D-glycerate(2-)

S-methyl 3-O-phosphonato-1-thio-D-glycerate(2-)

Cat. No. B1265062
M. Wt: 214.14 g/mol
InChI Key: VSSDMJHMYISZJU-GSVOUGTGSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

S-methyl 3-O-phosphonato-1-thio-D-glycerate(2-) is dianion of S-methyl 3-phospho-1-thio-D-glycerate arising from deprotonation of both OH groups of the phosphate. It is an organophosphate oxoanion and a thioester. It is a conjugate base of a S-methyl 3-phospho-1-thio-D-glycerate.

Scientific Research Applications

Enzyme Interaction

S-methyl 3-O-phosphonato-1-thio-D-glycerate(2-) and its analogs have been studied for their interactions with enzymes. For instance, the phosphonate analogue of 3-phospho-D-glycerate interacts with phosphoglycerate kinase, an enzyme involved in glycolysis (Orr & Knowles, 1974).

Synthesis of Analogues

There's also research on the synthesis of isosteric phosphonate analogues of naturally occurring compounds, starting with precursors like methyl 2,3-O-isopropylidene-d-glycerate (Sun & Bittman, 2004).

Hemoglobin Modulation

Phosphonate derivatives of 2,3-diphosphoglycerate, a compound structurally similar to S-methyl 3-O-phosphonato-1-thio-D-glycerate(2-), have been synthesized for use as allosteric modulators of hemoglobin oxygen affinity (Kassa et al., 2013).

Biological Interactions

Research also extends to the synthesis of hetero-phosphonates enantiomers and their biological interactions, including impacts on specific enzyme activities (Serafin-Lewańczuk et al., 2021).

Corrosion Inhibition

Additionally, α-aminophosphonic acids, which are structurally related to S-methyl 3-O-phosphonato-1-thio-D-glycerate(2-), have been studied for their efficiency in inhibiting corrosion (Djenane et al., 2019).

Ligand Binding Studies

Another area of study includes the synthesis of bisphosphonate ligands and their binding to phosphoglycerate kinase, which may provide insights into the interactions of similar phosphonate compounds with enzymes (Jakeman et al., 1999).

properties

Product Name

S-methyl 3-O-phosphonato-1-thio-D-glycerate(2-)

Molecular Formula

C4H7O6PS-2

Molecular Weight

214.14 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-methylsulfanyl-3-oxopropyl] phosphate

InChI

InChI=1S/C4H9O6PS/c1-12-4(6)3(5)2-10-11(7,8)9/h3,5H,2H2,1H3,(H2,7,8,9)/p-2/t3-/m1/s1

InChI Key

VSSDMJHMYISZJU-GSVOUGTGSA-L

Isomeric SMILES

CSC(=O)[C@@H](COP(=O)([O-])[O-])O

Canonical SMILES

CSC(=O)C(COP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-methyl 3-O-phosphonato-1-thio-D-glycerate(2-)
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